

Technical Guide to the Spectroscopic Analysis of Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-S-4-methoxybenzyl-D-cysteine*

Cat. No.: B558086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N- α -tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine (**Boc-S-4-methoxybenzyl-D-cysteine**). The information presented herein is essential for the characterization and quality control of this important protected amino acid derivative used in peptide synthesis and drug development.[\[1\]](#) [\[2\]](#)[\[3\]](#) This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and workflow diagrams to illustrate the analytical processes.

Molecular Structure

Chemical Formula: C₁₆H₂₃NO₅S[\[1\]](#)[\[2\]](#)

Molecular Weight: 341.4 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 58290-35-0[\[2\]](#)

Structure:

Caption: Chemical structure of **Boc-S-4-methoxybenzyl-D-cysteine**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-S-4-methoxybenzyl-D-cysteine**. The NMR data is based on values reported for the corresponding L-enantiomer and similar protected amino acids, as specific experimental data for the D-enantiomer is not widely published.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	d	2H	Aromatic (ortho to CH ₂)
~6.85	d	2H	Aromatic (meta to CH ₂)
~5.30	d	1H	NH
~4.50	m	1H	α -CH
~3.75	s	3H	OCH ₃
~3.70	m	2H	S-CH ₂ (benzyl)
~2.90	m	2H	β -CH ₂
~1.45	s	9H	C(CH ₃) ₃ (Boc)
~10.5	br s	1H	COOH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectra of similar compounds, such as Boc-S-benzyl-L-cysteine.^[4]

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~173	COOH
~158	Aromatic C-O
~155	C=O (Boc)
~130	Aromatic CH (ortho to CH ₂)
~129	Aromatic C (ipso to CH ₂)
~114	Aromatic CH (meta to CH ₂)
~80	C(CH ₃) ₃ (Boc)
~55	OCH ₃
~53	α -CH
~36	S-CH ₂ (benzyl)
~34	β -CH ₂
~28	C(CH ₃) ₃ (Boc)

Note: The chemical shifts are approximate and based on data for related N-Boc protected amino acids.[\[5\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3350	Medium	N-H stretch (Amide)
2975-2930	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid and Urethane)
~1510	Strong	N-H bend (Amide II)
1250, 1035	Strong	C-O stretch (Ether)

Note: The peak positions are approximate. Data is inferred from general knowledge of functional group frequencies and spectra of similar molecules like L-cysteine.[6]

Mass Spectrometry

m/z	Ion	Notes
342.1	[M+H] ⁺	Protonated molecular ion.
364.1	[M+Na] ⁺	Sodium adduct.
286.1	[M+H - C ₄ H ₈] ⁺	Loss of isobutylene from the Boc group.[3]
242.1	[M+H - Boc] ⁺	Loss of the entire Boc group.
121.1	[CH ₂ -C ₆ H ₄ -OCH ₃] ⁺	4-methoxybenzyl fragment.

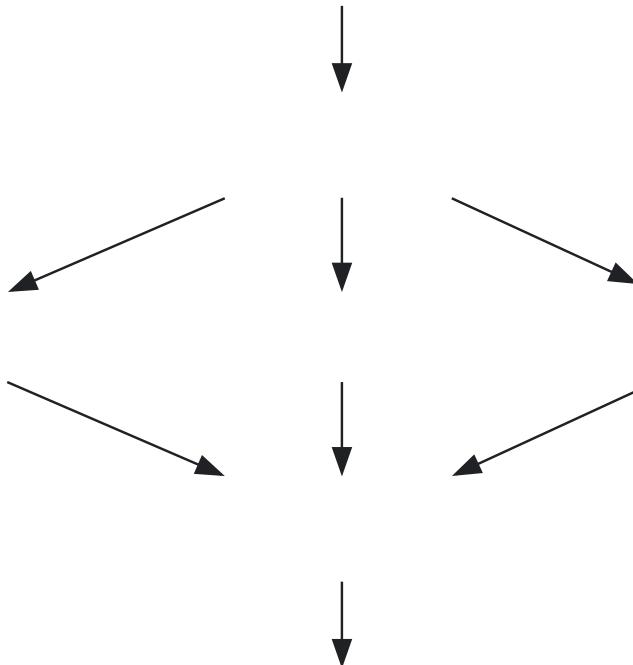
Note: The fragmentation pattern can vary depending on the ionization technique (e.g., ESI, MALDI).[3][7]

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for **Boc-S-4-methoxybenzyl-D-cysteine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.


Materials:

- **Boc-S-4-methoxybenzyl-D-cysteine**
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Boc-S-4-methoxybenzyl-D-cysteine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - Transfer the solution to an NMR tube. For higher resolution, the sample concentration can be in the range of 0.3-0.5 mM.[\[8\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number of scans due to the low natural abundance of ^{13}C .[\[5\]](#)
 - 2D NMR (Optional): For unambiguous assignments, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (H-C correlation), and HMBC (long-range H-C correlation).[\[9\]](#)[\[10\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

- Integrate the peaks in the ^1H NMR spectrum.

[Click to download full resolution via product page](#)

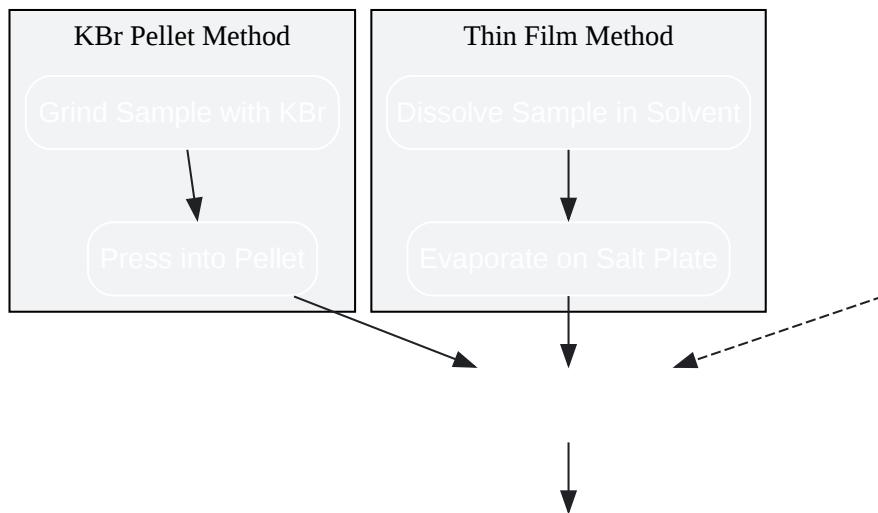
Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Boc-S-4-methoxybenzyl-D-cysteine**
- Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., methylene chloride)
- Agate mortar and pestle


- Pellet press or salt plates (e.g., NaCl, KBr)
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of **Boc-S-4-methoxybenzyl-D-cysteine** with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
 - Transfer the powder to a pellet press die.
 - Apply high pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks with their wavenumbers.

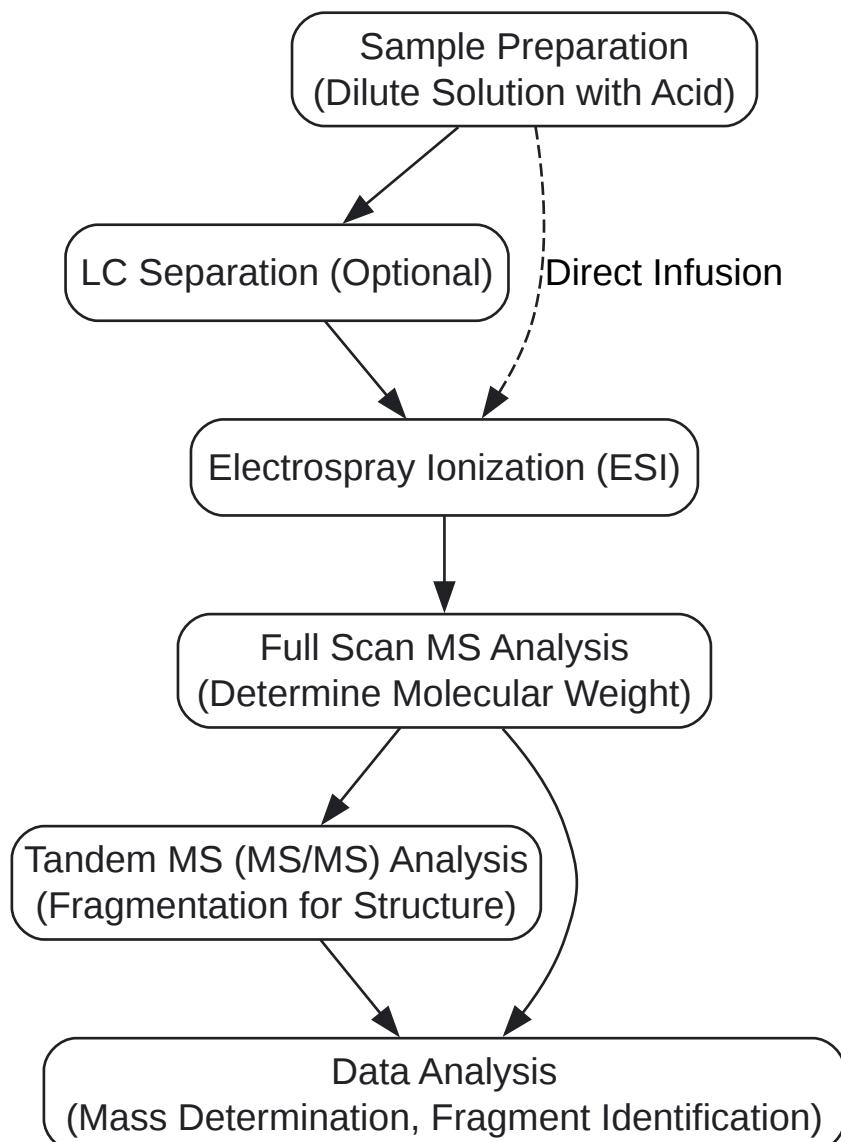
Alternative Procedure (Thin Film Method):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12]
- Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[12]
- Mount the salt plate in the spectrometer and acquire the spectrum as described above.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry


Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Materials:

- **Boc-S-4-methoxybenzyl-D-cysteine**
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Formic acid or trifluoroacetic acid (TFA)
- Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure (LC-ESI-MS):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.[13]
 - For electrospray ionization (ESI), it is often beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[14]
- Instrument Setup:
 - The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - For LC-MS, use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).[13]
 - Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal values for the analyte.[13]
- Data Acquisition:
 - Acquire data in positive ion mode to observe protonated species like $[M+H]^+$.
 - Perform a full scan MS analysis to determine the molecular weight.
 - For structural information, perform tandem MS (MS/MS) by selecting the precursor ion ($[M+H]^+$) and fragmenting it in a collision cell to generate a product ion spectrum.[3]
- Data Analysis:
 - Determine the accurate mass of the molecular ion and compare it to the calculated mass.
 - Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule by identifying characteristic neutral losses and fragment ions.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols for the characterization of **Boc-S-4-methoxybenzyl-D-cysteine**. The presented NMR, IR, and Mass Spec data, while based on the analysis of closely related structures, serve as a reliable reference for researchers. The detailed experimental workflows offer a practical guide for obtaining high-quality spectroscopic data, which is crucial for ensuring the identity, purity, and stability of this key building block in peptide synthesis and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 10. conductscience.com [conductscience.com]
- 11. webassign.net [webassign.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to the Spectroscopic Analysis of Boc-S-4-methoxybenzyl-D-cysteine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558086#spectroscopic-data-nmr-ir-mass-spec-of-boc-s-4-methoxybenzyl-d-cysteine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com